2-Pyridinemethanamine,N,N,5-trimethyl-
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Overview
Description
2-Pyridinemethanamine,N,N,5-trimethyl- is a chemical compound with the molecular formula C9H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridine ring substituted with methyl groups and an amine group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanamine,N,N,5-trimethyl- can be achieved through several methods. One common approach involves the alkylation of 2-pyridinemethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:
2-Pyridinemethanamine+Methyl Iodide→2-Pyridinemethanamine,N,N,5-trimethyl-
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinemethanamine,N,N,5-trimethyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanamine,N,N,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of 2-Pyridinemethanamine,N,N,5-trimethyl-.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Pyridinemethanamine,N,N,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanamine,N,N,5-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanamine, N-methyl-: A similar compound with one less methyl group.
2-Pyridinemethanamine, N-(2-pyridinylmethylene)-: Another derivative with a different substitution pattern.
Uniqueness
2-Pyridinemethanamine,N,N,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups and an amine group enhances its reactivity and makes it suitable for various applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C9H14N2 |
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Molecular Weight |
150.22 g/mol |
IUPAC Name |
N,N-dimethyl-1-(5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H14N2/c1-8-4-5-9(10-6-8)7-11(2)3/h4-6H,7H2,1-3H3 |
InChI Key |
KRWAHQIBXLDNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CN(C)C |
Origin of Product |
United States |
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